

# An In-Depth Technical Guide to the Chirality and Stereocenter of 2-Methylbutyronitrile

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## Compound of Interest

Compound Name: 2-Methylbutyronitrile

Cat. No.: B096296

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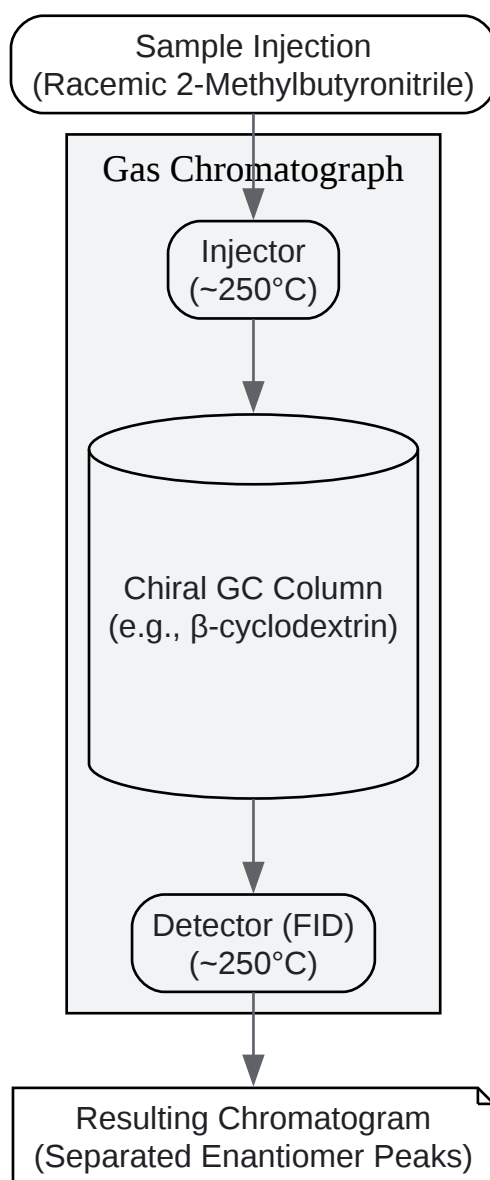
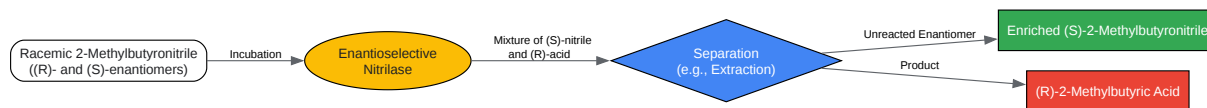
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of **2-Methylbutyronitrile**, a chiral molecule of interest in various chemical syntheses. The document details the nature of its stereocenter, methods for enantioselective synthesis and resolution, and analytical techniques for determining enantiomeric purity.

## Introduction to the Chirality of 2-Methylbutyronitrile

**2-Methylbutyronitrile** possesses a single stereocenter at the second carbon atom (C2), the carbon to which the methyl group is attached. This tetrahedral carbon is bonded to four different substituents: a hydrogen atom, a methyl group ( $-\text{CH}_3$ ), an ethyl group ( $-\text{CH}_2\text{CH}_3$ ), and a cyano group ( $-\text{C}\equiv\text{N}$ ). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-**2-Methylbutyronitrile** and (S)-**2-Methylbutyronitrile**.

The distinct three-dimensional arrangement of these enantiomers can lead to different interactions with other chiral molecules, a critical consideration in pharmaceutical and biological applications. While the physical properties of the enantiomers, such as boiling point and density, are identical, their interaction with plane-polarized light is equal in magnitude but opposite in direction.



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